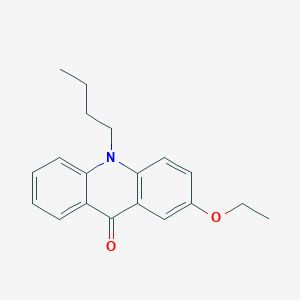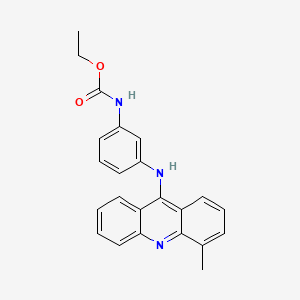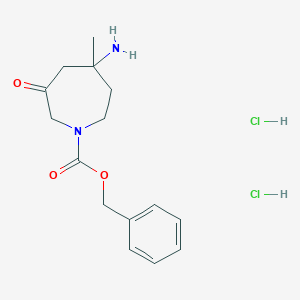![molecular formula C11H17N3O3 B12931310 tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the acid formed during the reaction . The reaction conditions are generally mild, often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is monitored using techniques such as HPLC and NMR to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, although the tert-butyl group provides some resistance to oxidative conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with LiAlH4 would yield the corresponding amine, while nucleophilic substitution could yield a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group . Additionally, it is used in the synthesis of various heterocyclic compounds, which are of interest in drug discovery and development .
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the pyrazolo[5,1-b][1,3]oxazin-6-yl group.
tert-Butyl (3-aminopropyl)carbamate: Contains a different amine group, leading to different reactivity and applications.
Uniqueness
The uniqueness of tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific structure, which combines the stability of the tert-butyl group with the reactivity of the pyrazolo[5,1-b][1,3]oxazin-6-yl moiety. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Propiedades
Fórmula molecular |
C11H17N3O3 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(6S)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15)/t8-/m0/s1 |
Clave InChI |
XEPWNCFRSBRQPY-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CN2C(=CC=N2)OC1 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


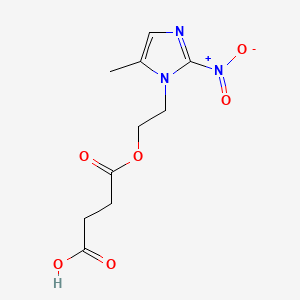
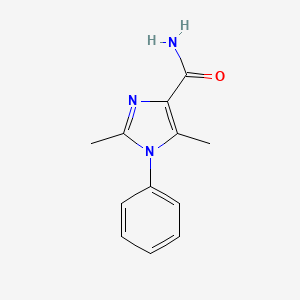
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
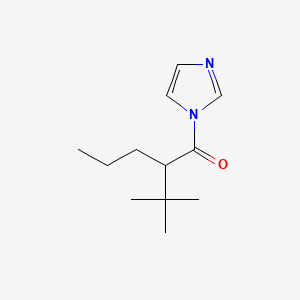
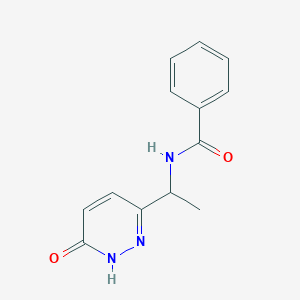
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

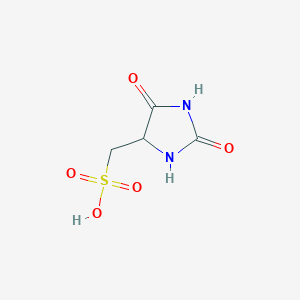
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
